- A reusable end-capped bipyridine compound useful for selective detection of cyanide anions, process for its preparation, and dipstick device containing it, India, , ,

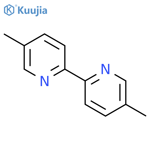

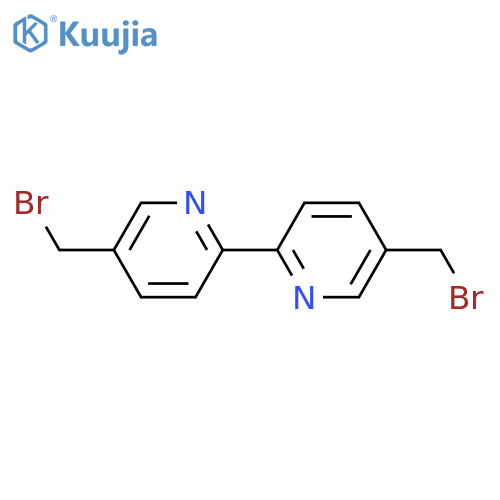

Cas no 92642-09-6 (5,5'-Bis(bromomethyl)-2,2'-bipyridine)

92642-09-6 structure

Nombre del producto:5,5'-Bis(bromomethyl)-2,2'-bipyridine

Número CAS:92642-09-6

MF:C12H10Br2N2

Megavatios:342.029201030731

MDL:MFCD12031102

CID:753090

PubChem ID:11056981

5,5'-Bis(bromomethyl)-2,2'-bipyridine Propiedades químicas y físicas

Nombre e identificación

-

- 2,2'-Bipyridine, 5,5'-bis(bromomethyl)-

- 5,5'-bis(bromomethyl)-2,2'-bipyridine

- 5,5'-Bis(bromomethyl)-2,2-'bipyridine

- 5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine

- 2,2'-Bi[5-(bromomethyl)pyridine]

- 5,5'-溴甲基-2,2'-联吡啶

- 5,5′-Bis(bromomethyl)-2,2′-bipyridine (ACI)

- 5,5′-Bis(bromomethyl)-2,2′-bipyridyl

- 5,5′-Dibromomethyl-2,2′-bipyridine

- InChI=1/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H

- 92642-09-6

- MFCD12031102

- SCHEMBL2891450

- DTXSID10453629

- AS-63105

- AKOS030524954

- F52618

- YSCK0017

- 5,5'-Bis(bromomethyl)-2,2'-bipyridine

-

- MDL: MFCD12031102

- Renchi: 1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2

- Clave inchi: OESAKGGTMNBXLT-UHFFFAOYSA-N

- Sonrisas: BrCC1C=CC(C2C=CC(CBr)=CN=2)=NC=1

Atributos calculados

- Calidad precisa: 341.91902g/mol

- Masa isotópica única: 339.92107g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 3

- Complejidad: 191

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.6

- Superficie del Polo topológico: 25.8

5,5'-Bis(bromomethyl)-2,2'-bipyridine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635569-5g |

5,5'-Bis(bromomethyl)-2,2'-bipyridine |

92642-09-6 | 98% | 5g |

¥4201.00 | 2024-04-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B35175-250mg |

5,5'-Bis(bromomethyl)-2,2'-bipyridine |

92642-09-6 | 97% | 250mg |

¥349.0 | 2022-10-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635569-1g |

5,5'-Bis(bromomethyl)-2,2'-bipyridine |

92642-09-6 | 98% | 1g |

¥1426.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D661116-5g |

5,5'-Bis(bromomethyl)-2,2'-bipyridine |

92642-09-6 | 97% | 5g |

$1270 | 2024-06-05 | |

| eNovation Chemicals LLC | D661116-10g |

5,5'-Bis(bromomethyl)-2,2'-bipyridine |

92642-09-6 | 97% | 10g |

$2223 | 2024-06-05 | |

| Ambeed | A186985-1g |

5,5'-Bis(bromomethyl)-2,2'-bipyridine |

92642-09-6 | 97% | 1g |

$127.0 | 2024-05-30 | |

| eNovation Chemicals LLC | Y0994449-5g |

5,5'-Bis(bromomethyl)-2,2'-bipyridine |

92642-09-6 | 95% | 5g |

$750 | 2024-08-02 | |

| Aaron | AR006GFI-1g |

5,5'-Bis(bromomethyl)-2,2'-bipyridine |

92642-09-6 | 96% | 1g |

$127.00 | 2025-02-10 | |

| A2B Chem LLC | AD00130-1g |

5,5'-Bis(bromomethyl)-2,2'-bipyridine |

92642-09-6 | 97% | 1g |

$93.00 | 2024-05-20 | |

| abcr | AB538893-250mg |

5,5'-Bis(bromomethyl)-2,2'-bipyridine, 95%; . |

92642-09-6 | 95% | 250mg |

€140.00 | 2024-04-15 |

5,5'-Bis(bromomethyl)-2,2'-bipyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 18 h, reflux

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzyl peroxide Solvents: Carbon tetrachloride ; 10 h, reflux; reflux → rt

1.2 Reagents: Sodium bisulfite

1.2 Reagents: Sodium bisulfite

Referencia

- Electrocatalytic synthesis of heterocycles from biomass-derived furfuryl alcohols, Nature Communications, 2021, 12(1),

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 24 h, reflux

Referencia

- A Bis-heteroleptic Imidazolium-bipyridine Functionalized Iridium(III) Complex for Fluorescence Lifetime-based Recognition and Sensing of Phosphates, Chemistry - An Asian Journal, 2022, 17(15),

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 18 - 20 h, reflux

Referencia

- A ratiometric fluorescent molecular probe with enhanced two-photon response upon Zn2+ binding for in vitro and in vivo bioimaging, Chemical Science, 2014, 5(9), 3469-3474

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Chloroform ; rt → 80 °C

Referencia

- In-vitro and In-vivo Photocatalytic Cancer Therapy with Biocompatible Iridium(III) Photocatalysts, Angewandte Chemie, 2021, 60(17), 9474-9479

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 22 min, reflux

Referencia

- Synthesis of novel cone-configurated hexa-tert-butyl-trimethoxy-calix[6]arenes bearing tris(bipyridyl) pendants and their use in recognition and ionic speciation, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 64(3-4), 255-263

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Water ; 3 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referencia

- Electroactive films of multicomponent building blocks, Advanced Functional Materials, 2007, 17(5), 814-820

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C

Referencia

- Preparing method and application of iridium(III) complex, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 18 - 20 h, reflux

Referencia

- Structural engineering in pre-functionalized, imine-based covalent organic framework via anchoring active Ru(II)-complex for visible-light triggered and aerobic cross-coupling of α-amino esters with indoles, Applied Catalysis, 2021, 292,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 18 - 20 h, reflux

Referencia

- A Zn2+-specific fluorescent molecular probe for the selective detection of endogenous cyanide in biorelevant samples, Chemical Communications (Cambridge, 2010, 46(33), 6069-6071

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 18 - 20 h, reflux

Referencia

- Pyrrole end-capped bipyridine assay powder for selective detection of zinc ions and a process for the preparation thereof, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Hydrogen bromide Solvents: Water ; 6 h, reflux; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt

Referencia

- Antibacterial multi-charged metal complexes and coatings with metal nanoparticles, India, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 18 h, reflux

Referencia

- Naphthalene containing amino-ether macrocycle based Cu(II) templated [2]pseudorotaxanes and OFF/ON fluorescence switching via axle substitution, Dalton Transactions, 2018, 47(38), 13408-13418

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 10 h, reflux

Referencia

- New more polar symmetrical bipyridinic compounds: new strategy for the inhibition of choline kinase α1, Future Medicinal Chemistry, 2015, 7(4), 417-436

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 2 h, reflux

Referencia

- An aerobic oxidation of alcohols into carbonyl synthons using bipyridyl-cinchona based palladium catalyst, RSC Advances, 2021, 11(52), 32942-32954

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 18 h, reflux

Referencia

- A reusable end-capped bipyridine compound useful for selective detection of cyanide anions and process for preparation thereof and dipstick device containing the compound, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 1.5 h; 24 h, rt → 50 °C

Referencia

- Formation and Transmetalation Mechanisms of Homo- and Heterometallic (Fe/Zn) Trinuclear Triple-Stranded Side-by-Side Helicates, Inorganic Chemistry, 2015, 54(9), 4231-4242

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt → reflux

Referencia

- π-conjugated organic electroluminescent molecules based on bipyridyl: synthesis and optical properties, Youji Huaxue, 2007, 27(5), 674-677

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 24 h, reflux

Referencia

- Catalytic hydrogenation of aldehydes and ketones using cinchona-bipyridyl-based palladium catalyst, Journal of the Iranian Chemical Society, 2019, 16(2), 373-384

5,5'-Bis(bromomethyl)-2,2'-bipyridine Raw materials

5,5'-Bis(bromomethyl)-2,2'-bipyridine Preparation Products

5,5'-Bis(bromomethyl)-2,2'-bipyridine Proveedores

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

(CAS:92642-09-6)5,5'-Bis(bromomethyl)-2,2'-bipyridine

Número de pedido:sfd20838

Estado del inventario:in Stock

Cantidad:200kg

Pureza:99.9%

Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:38

Precio ($):discuss personally

5,5'-Bis(bromomethyl)-2,2'-bipyridine Literatura relevante

-

Susana Encinas,Naomi R. M. Simpson,Paul Andrews,Michael D. Ward,Claire M. White,Nicola Armaroli,Francesco Barigelletti,Andrew Houlton New J. Chem. 2000 24 987

-

Gang Li,Huaifang Fang,Danyong Jiang,Guoli Zheng New J. Chem. 2018 42 19734

-

Piero Geotti-Bianchini,Tamis Darbre,Jean-Louis Reymond Org. Biomol. Chem. 2013 11 344

-

Ravi Kumar Cheedarala,Ramasamy R. Chidambaram,Ayyanar Siva,Jung Il Song RSC Adv. 2021 11 32942

-

Lo?c J. Charbonnière,Stephen Faulkner,Carlos Platas-Iglesias,Martín Regueiro-Figueroa,Aline Nonat,Teresa Rodríguez-Blas,Andrés de Blas,William S. Perry,Manuel Tropiano Dalton Trans. 2013 42 3667

92642-09-6 (5,5'-Bis(bromomethyl)-2,2'-bipyridine) Productos relacionados

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:92642-09-6)5,5'-Bis(bromomethyl)-2,2'-bipyridine

Pureza:99%

Cantidad:5g

Precio ($):374.0

atkchemica

(CAS:92642-09-6)5,5'-Bis(bromomethyl)-2,2'-bipyridine

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe